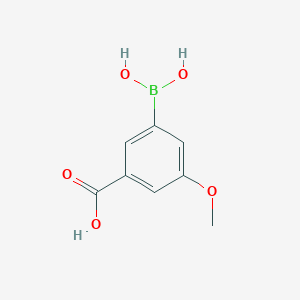
3-Borono-5-methoxybenzoic acid
Overview
Description
3-Borono-5-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H9BO5 and its molecular weight is 195.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
3-Borono-5-methoxybenzoic acid, as a boron-containing compound, can participate in coupling reactions. In these reactions, the boron atom in the compound can form bonds with other organic compounds under metal catalysis . This allows the synthesis of complex organic structures with specific functionalities.
Biochemical Analysis
Biochemical Properties
3-Borono-5-methoxybenzoic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. The boronic acid group in this compound can form reversible covalent bonds with diols and other Lewis bases, making it useful in the design of enzyme inhibitors and sensors. It interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and blocking substrate access. Additionally, the methoxy group can participate in hydrogen bonding, further influencing the compound’s reactivity and interactions with biomolecules.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting specific kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression and cellular metabolism. For example, the inhibition of kinases involved in the MAPK/ERK pathway can lead to reduced cell proliferation and increased apoptosis in certain cancer cell lines. Additionally, this compound can modulate the activity of proteases, impacting protein degradation and turnover within cells.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with target biomolecules. The boronic acid group can interact with the hydroxyl groups of serine or threonine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction is reversible, allowing for the fine-tuning of enzyme activity. Furthermore, the methoxy group can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions. These combined interactions result in the modulation of enzyme activity and subsequent changes in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of boronic acid derivatives. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting enzyme activity and altering cell signaling pathways. The extent of these effects can diminish over time as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired biochemical effects. Careful dosage optimization is necessary to balance efficacy and safety in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The boronic acid group can participate in reactions with diols and other nucleophiles, leading to the formation of boronate esters. These reactions can influence metabolic flux and alter the levels of specific metabolites within cells. Additionally, the compound can affect the activity of enzymes involved in carbohydrate metabolism, further impacting cellular energy production and utilization.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The methoxy group can enhance the compound’s solubility in polar solvents, facilitating its transport across cell membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of the compound can be influenced by its interactions with cellular transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, the presence of a nuclear localization signal can facilitate the transport of this compound to the nucleus, where it can interact with nuclear enzymes and transcription factors. Additionally, the compound can localize to the cytoplasm and mitochondria, influencing various cellular processes in these organelles.
Properties
IUPAC Name |
3-borono-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYMDCFKOUCBHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675121 | |
| Record name | 3-Borono-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050424-08-2 | |
| Record name | 3-Borono-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



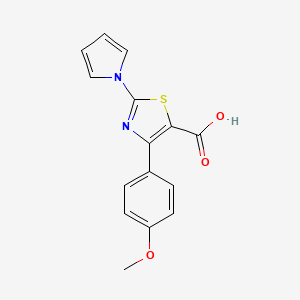
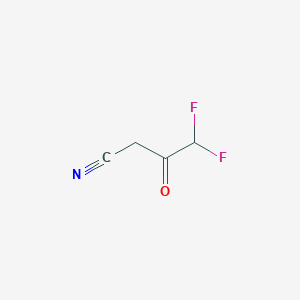
![2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one](/img/structure/B1463744.png)
![[1-(Phenylsulfanyl)cyclopropyl]methanamine](/img/structure/B1463745.png)
![6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1463746.png)
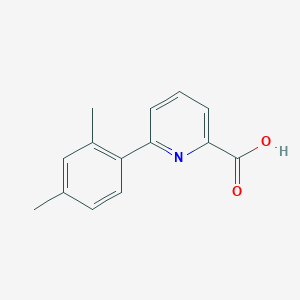
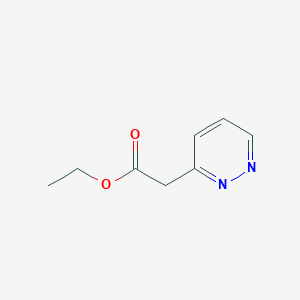
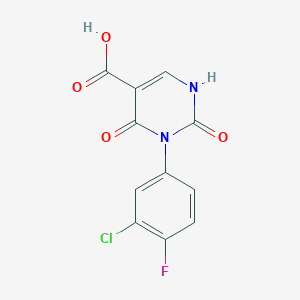
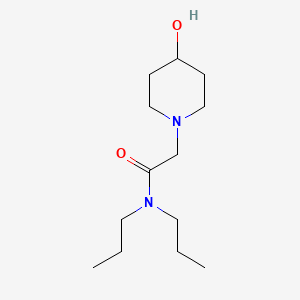
![1-[6-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1463753.png)
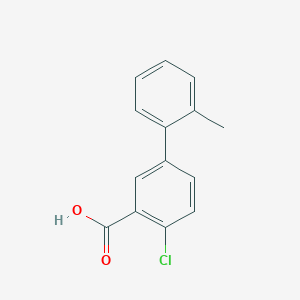
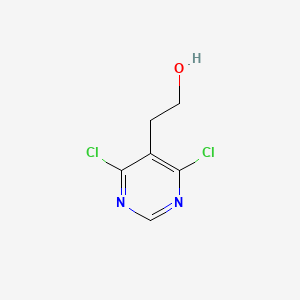
![2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463759.png)
